molecular formula C13H16N2O3 B11795254 4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

Cat. No.: B11795254
M. Wt: 248.28 g/mol
InChI Key: RJGWZRVSNQZYAQ-UHFFFAOYSA-N
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Description

4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a benzoic acid derivative featuring a substituted imidazolidinone moiety. This compound is of interest in medicinal chemistry due to its structural hybrid of a benzoic acid backbone and a heterocyclic imidazolidinone group, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C13H16N2O3/c1-2-14-7-8-15(13(14)18)9-10-3-5-11(6-4-10)12(16)17/h3-6H,2,7-9H2,1H3,(H,16,17)

InChI Key

RJGWZRVSNQZYAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1=O)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the condensation of 3-ethyl-2-oxoimidazolidine with a benzoic acid derivative. One common method is the reaction of 3-ethyl-2-oxoimidazolidine with 4-chloromethylbenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several analogs, including esters, benzamides, and benzimidazoles. Below is a comparative analysis based on available evidence:

Key Observations:

The 2-oxoimidazolidine moiety may increase hydrogen-bonding capacity relative to unsubstituted imidazolidines or benzimidazoles .

Synthetic Strategies :

  • Hydrolysis of ethyl esters (e.g., using NaOH followed by acetic acid pH adjustment ) is a plausible route to synthesize the target compound from its ester precursor.
  • Purification methods, such as column chromatography with polar eluents (e.g., PE/EtOAc 3:7 ), are common across analogs.

Biological Relevance: Benzimidazole derivatives (e.g., compound 33 in ) are noted for enzyme inhibition (e.g., IDO1), suggesting that the target compound’s imidazolidinone group may also interact with biological targets .

Physicochemical Properties and Bioactivity

  • Solubility : The carboxylic acid group likely improves aqueous solubility compared to ester analogs like Ethyl 4-(3-(2-hydroxyethyl)imidazolidin-1-yl)benzoate (logP ~2.5 inferred from MW 264.32 ).
  • Metabolic Stability: The 2-oxo group in the imidazolidinone ring may enhance metabolic resistance relative to hydroxyethyl-substituted analogs .

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